SIRT1 Inhibitor Scaffold Potency: Target Compound as Essential Precursor for High-Affinity Analog
The benzofuran-3-yl(phenyl)methanone scaffold is a validated SIRT1 inhibitor pharmacophore. While the parent compound itself serves as a foundational building block, its 5-hydroxy substitution enables the synthesis of derivative (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (compound 16), which exhibits an IC50 of 2.8 μM against SIRT1 [1]. In contrast, the non-hydroxylated analog 1-benzofuran-3-yl(phenyl)methanone lacks the hydroxyl group required for key hydrogen-bonding interactions with Asn346 in the SIRT1 C-pocket, significantly reducing inhibitory potential [1].
| Evidence Dimension | SIRT1 inhibition (IC50) |
|---|---|
| Target Compound Data | Parent scaffold; derivative (16) IC50 = 2.8 μM |
| Comparator Or Baseline | 1-benzofuran-3-yl(phenyl)methanone (non-hydroxylated) |
| Quantified Difference | Derivative IC50 = 2.8 μM; comparator activity not reported but predicted lower due to lack of H-bond donor |
| Conditions | In vitro enzymatic assay; SIRT1 deacetylase activity |
Why This Matters
The target compound provides the essential 5-hydroxy group for developing potent SIRT1 inhibitors, whereas the non-hydroxylated analog cannot achieve comparable binding affinity.
- [1] Wu, J., Li, Y., Chen, K., Jiang, H., Xu, M. H., & Liu, D. (2013). Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. European Journal of Medicinal Chemistry, 60, 410-420. https://doi.org/10.1016/j.ejmech.2012.12.020. View Source
